molecular formula C14H11Br2NO3 B11556044 2,4-Dibromo-6-[(E)-[(2-hydroxy-6-methylphenyl)imino]methyl]benzene-1,3-diol

2,4-Dibromo-6-[(E)-[(2-hydroxy-6-methylphenyl)imino]methyl]benzene-1,3-diol

Cat. No.: B11556044
M. Wt: 401.05 g/mol
InChI Key: LGVRDQQMUNBVPH-UHFFFAOYSA-N
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Description

2,4-Dibromo-6-[(E)-[(2-hydroxy-6-methylphenyl)imino]methyl]benzene-1,3-diol is an organic compound with a complex structure that includes multiple functional groups. This compound is part of the benzene derivative family, characterized by the presence of bromine atoms and hydroxyl groups on the benzene ring. Its unique structure makes it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dibromo-6-[(E)-[(2-hydroxy-6-methylphenyl)imino]methyl]benzene-1,3-diol typically involves multiple steps. One common method includes the bromination of a precursor compound, followed by the introduction of the imino and hydroxyl groups through specific reactions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination reactions, followed by purification processes such as recrystallization or chromatography. The use of automated reactors and precise control of reaction parameters are essential to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

2,4-Dibromo-6-[(E)-[(2-hydroxy-6-methylphenyl)imino]methyl]benzene-1,3-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The imino group can be reduced to form amines.

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be used under basic conditions.

Major Products

    Oxidation: Quinones and related compounds.

    Reduction: Amines and related derivatives.

    Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

2,4-Dibromo-6-[(E)-[(2-hydroxy-6-methylphenyl)imino]methyl]benzene-1,3-diol has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2,4-Dibromo-6-[(E)-[(2-hydroxy-6-methylphenyl)imino]methyl]benzene-1,3-diol involves its interaction with specific molecular targets. The compound’s bromine atoms and hydroxyl groups allow it to form strong interactions with enzymes and receptors, potentially inhibiting their activity. The imino group can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dibromo-6-[(E)-[(2-hydroxy-5-nitrophenyl)imino]methyl]phenol
  • 2,4-Dibromo-6-[(E)-[(2-hydroxy-4-nitrophenyl)imino]methyl]phenol
  • 2,4-Dichloro-6-[(E)-[(2-hydroxy-5-nitrophenyl)imino]methyl]phenol

Uniqueness

Compared to similar compounds, 2,4-Dibromo-6-[(E)-[(2-hydroxy-6-methylphenyl)imino]methyl]benzene-1,3-diol stands out due to its specific substitution pattern and the presence of both bromine and hydroxyl groups

Properties

Molecular Formula

C14H11Br2NO3

Molecular Weight

401.05 g/mol

IUPAC Name

2,4-dibromo-6-[(2-hydroxy-6-methylphenyl)iminomethyl]benzene-1,3-diol

InChI

InChI=1S/C14H11Br2NO3/c1-7-3-2-4-10(18)12(7)17-6-8-5-9(15)14(20)11(16)13(8)19/h2-6,18-20H,1H3

InChI Key

LGVRDQQMUNBVPH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)O)N=CC2=CC(=C(C(=C2O)Br)O)Br

Origin of Product

United States

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